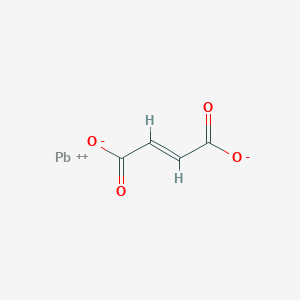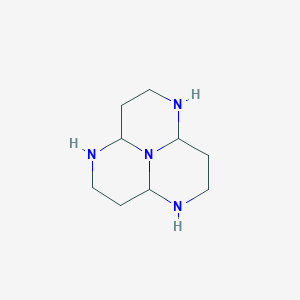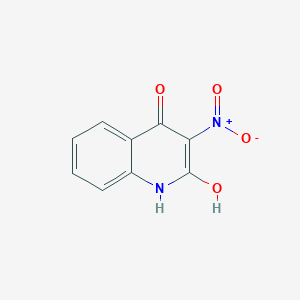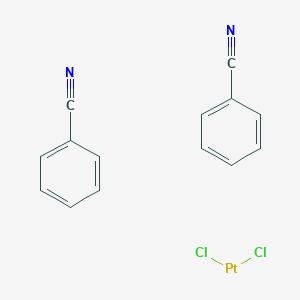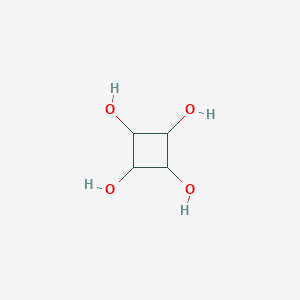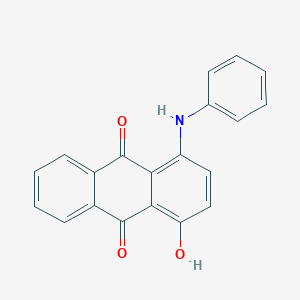
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide, also known as DIQO, is a synthetic compound that has been widely used in scientific research. It is a redox-active compound that can undergo reversible redox reactions, making it a useful tool for studying redox signaling pathways in cells. DIQO has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mechanism Of Action
The mechanism of action of 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide involves its ability to undergo reversible redox reactions. 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide can accept or donate electrons, depending on the redox potential of the surrounding environment. This allows it to modulate the activity of redox-sensitive proteins by altering their redox state.
Biochemical And Physiological Effects
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of transcription factors such as NF-κB, AP-1, and Nrf2, which are involved in the regulation of gene expression. 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has also been found to modulate the activity of enzymes such as NADPH oxidase, which is involved in the production of reactive oxygen species. In addition, 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has been found to modulate the activity of ion channels such as TRPM2, which is involved in the regulation of calcium signaling.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide in lab experiments is its ability to modulate redox signaling pathways in cells. This makes it a useful tool for studying the role of redox signaling in a variety of physiological processes. However, one of the main limitations of using 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide is its potential toxicity. 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has been found to induce oxidative stress in cells, which can lead to cell death. Therefore, caution should be exercised when using 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide in lab experiments.
Future Directions
There are several future directions for research involving 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide. One area of research involves the development of new derivatives of 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide that have improved pharmacological properties. Another area of research involves the use of 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide in the development of new therapies for diseases that are associated with redox signaling dysregulation, such as cancer and neurodegenerative diseases. Finally, further research is needed to fully elucidate the mechanism of action of 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide and its potential therapeutic applications.
Synthesis Methods
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide can be synthesized using a variety of methods, including the reaction of 5-nitroisoquinoline with p-(dimethylamino)aniline, followed by reduction of the nitro group with zinc and hydrochloric acid. Another method involves the reaction of 5-chloroisoquinoline with p-(dimethylamino)aniline, followed by oxidation with sodium hypochlorite.
Scientific Research Applications
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has been used extensively in scientific research as a tool for studying redox signaling pathways in cells. It has been found to modulate the activity of a variety of redox-sensitive proteins, including transcription factors, enzymes, and ion channels. 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has also been used to study the role of redox signaling in a variety of physiological processes, including cell proliferation, apoptosis, and differentiation.
properties
CAS RN |
10318-23-7 |
|---|---|
Product Name |
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide |
Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2-oxidoisoquinolin-2-ium-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C17H16N4O/c1-20(2)15-8-6-14(7-9-15)18-19-17-5-3-4-13-12-21(22)11-10-16(13)17/h3-12H,1-2H3 |
InChI Key |
XCAJXZHVJXKEIC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2C=C[N+](=C3)[O-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2C=C[N+](=C3)[O-] |
synonyms |
5-[[p-(Dimethylamino)phenyl]azo]isoquinoline 2-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





